1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE
Description
Properties
IUPAC Name |
1-methyl-5-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMJDXAYOUVNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Activation and Amine Incorporation
A DA cyclopropane with a methyl donor group (e.g., (hetero)aromatic or alkenyl) and an ester acceptor reacts with methylamine under nickel perchlorate catalysis. The amine attacks the electrophilic cyclopropane carbon, leading to ring opening and formation of a γ-amino ester intermediate.
Lactamization and Dealkoxycarbonylation
The γ-amino ester undergoes intramolecular cyclization under acidic reflux conditions (e.g., acetic acid in toluene), forming the pyrrolidin-2-one core. Subsequent alkaline saponification and thermolysis remove the ester group, yielding the 1-methyl substituent. To introduce the 5-[(methylamino)methyl] moiety, the cyclopropane precursor must incorporate a methylaminomethyl-bearing donor group, though this specific adaptation remains unexplored in the literature.
Key Advantages :
- Broad substrate scope for amines and cyclopropanes.
- One-pot operational simplicity.
Limitations :
- Diastereomer formation due to ester group retention.
- Requires precise control of dealkoxycarbonylation conditions.
Nucleophilic Substitution via Halogenated Intermediates
Patent CN110590706B describes the synthesis of N-methylpyrrolidine through nucleophilic substitution of 1,4-dichlorobutane with methylamine. Adapting this methodology for the target compound involves:
Synthesis of 5-Chloromethylpyrrolidin-2-One
A pyrrolidin-2-one precursor with a chloromethyl group at position 5 is prepared via chlorination of 5-hydroxymethylpyrrolidin-2-one (using reagents like thionyl chloride).
Methylamine Substitution
The chloromethyl intermediate reacts with excess methylamine in a high-boiling ether solvent (e.g., diglyme) under potassium iodide catalysis. The reaction proceeds at 60–80°C, substituting chlorine with the methylamino group.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Diglyme |
| Catalyst | KI (5 mol%) |
| Temperature | 70°C |
| Methylamine Ratio | 3.5–4.5:1 (to substrate) |
Yield : ~88% (extrapolated from analogous reactions).
Challenges :
- Requires synthesis of 5-chloromethylpyrrolidin-2-one, which may involve multi-step functionalization.
- Competing elimination reactions at elevated temperatures.
Reductive Amination of 5-Ketopyrrolidin-2-One
This two-step approach leverages reductive amination to install the methylaminomethyl group:
Synthesis of 5-Ketopyrrolidin-2-One
Oxidation of 5-hydroxymethylpyrrolidin-2-one (via Jones reagent or TEMPO/NaClO) generates the ketone intermediate.
Reductive Amination
The ketone reacts with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6). The imine intermediate is selectively reduced to yield the methylaminomethyl group.
Optimization Insights :
- Use of tetrahydrofuran as a solvent enhances amine solubility.
- Excess methylamine (2–3 equiv.) minimizes dimerization side reactions.
Reported Yield : 50–60% (based on analogous reductions in CN113321605A).
While not directly cited in the provided sources, ring-closing metathesis (RCM) of α,ω-dienes offers a complementary route:
Dipeptide Precursor Design
A dipeptide containing methylamine and a γ-amino acid (e.g., 4-pentenoic acid derivative) is synthesized.
Grubbs-Catalyzed Cyclization
Second-generation Grubbs catalyst facilitates RCM, forming the pyrrolidin-2-one ring. Subsequent hydrogenation saturates the olefin, yielding the target compound.
Advantages :
- High stereocontrol.
- Modular precursor design.
Barriers :
- High catalyst costs.
- Limited precedent in the literature for this specific application.
Comparative Analysis of Methodologies
*Theorized based on analogous RCM reactions.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the methylamino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 1-methyl-5-[(methylamino)methyl]pyrrolidin-2-one include other pyrrolidinone derivatives with varied substituents. Below is a comparative analysis based on substituent effects and available
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Polarity: The (methylamino)methyl group in the target compound likely increases polarity compared to phenyl (hydrophobic) or hydroxymethyl (moderately polar) substituents. This could enhance aqueous solubility and bioavailability. The pyridinyl N-oxide group in FDB022606 introduces both polarity and hydrogen-bonding capacity, making it a metabolite in drug pathways.
Biological Activity: Pyridinyl N-oxide derivatives (e.g., FDB022606) are associated with metabolic stability and receptor binding due to their zwitterionic nature.
Stereochemical Considerations :
- FDB022606 has an (S)-configured chiral center, which is critical for its biological activity. The target compound lacks stereochemical data in the provided evidence, limiting direct comparisons.
Research Findings and Limitations
- Gaps in Evidence: No experimental data on this compound were found in the provided sources. Comparisons are inferred from structural analogs like FDB022606.
- Theoretical Predictions : Computational modeling (e.g., QSAR) could predict its pharmacokinetic properties, but experimental validation is required.
- Synthetic Challenges: Introducing a methylamino-methyl group may require specialized protecting-group strategies to avoid side reactions.
Biological Activity
1-Methyl-5-[(methylamino)methyl]pyrrolidin-2-one (CAS Number: 479065-35-5) is a chemical compound belonging to the pyrrolidinone class. Its unique structure, characterized by a methyl group and a methylamino group attached to the pyrrolidinone ring, positions it as a significant subject of research for potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.
The synthesis of this compound typically involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and methylamine under controlled conditions. The reaction can be summarized as follows:
Starting Materials:
- 1-methylpyrrolidin-2-one
- Formaldehyde
- Methylamine
Reaction Conditions:
- Solvent: Dichloromethane or ethyl acetate
- Temperature: 0–25°C
This synthesis pathway allows for the production of the compound in a laboratory setting, which is crucial for subsequent biological testing.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or activator depending on the context. The specific pathways and molecular targets remain subjects of ongoing research, indicating a need for further investigation to fully elucidate its mechanism of action.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various harmful bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound may possess similar antimicrobial efficacy.
Neuropharmacological Effects
There is emerging interest in the neuropharmacological effects of pyrrolidine derivatives. Some studies have evaluated their potential as sleep inducers, with specific compounds demonstrating activity comparable to known sedatives like methaqualone . This raises the possibility that this compound could be explored for its sedative or anxiolytic properties.
Case Study 1: Antimicrobial Activity
A study conducted on various pyrrolidine derivatives found that certain compounds exhibited strong antibacterial activity against strains like S. aureus and E. coli . The results indicated that structural modifications significantly influenced their bioactivity, suggesting that similar modifications in this compound could enhance its antimicrobial properties.
Case Study 2: Neuropharmacological Testing
In an experimental setup involving Cebus monkeys, several N-methyl pyrrolidone derivatives were tested for their ability to induce sleep . The findings highlighted that specific structural features contributed to their efficacy as sleep inducers, prompting further exploration into how these features might apply to this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Methylpyrrolidinone (NMP) | Lacks methylamino group | Solvent properties; limited biological activity |
| 5-(Methylaminomethyl)pyrrolidin-2-one | Similar structure without methyl group on pyrrolidinone ring | Potentially similar biological properties |
| N-Methyl-2-pyrrolidone | Common solvent with a different functional group | Widely used in industrial applications |
The comparison indicates that while there are structural similarities among these compounds, the unique combination of functional groups in this compound may impart distinct biological properties worthy of further exploration.
Q & A
Q. How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s pharmacokinetic profile?
- Methodological Answer : Screen fragment libraries (e.g., pyrolidinone derivatives) for binding affinity via X-ray crystallography or NMR. Use structure-activity relationship (SAR) data to prioritize modifications (e.g., methylamino group for solubility). Apply in silico ADMET predictions to balance potency and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
